Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate

Description

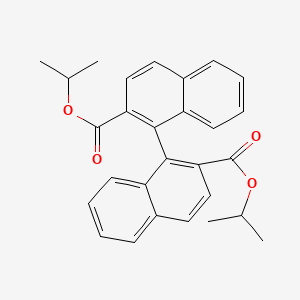

Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate is a diester compound featuring two naphthalene rings connected via ester linkages. Each naphthalene moiety is substituted with a propan-2-yl ester group, conferring distinct steric and electronic properties.

Properties

IUPAC Name |

propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O4/c1-17(2)31-27(29)23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28(30)32-18(3)4/h5-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCLGTFSEDICQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate typically involves the esterification of naphthalene derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene dicarboxylic acids, while reduction can produce naphthalene diols .

Scientific Research Applications

The compound Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate is a complex organic molecule with potential applications in various scientific fields. While specific literature on this compound may be limited, its structure suggests several avenues for research and application, particularly in medicinal chemistry, materials science, and organic synthesis.

Molecular Formula

- C : 23

- H : 25

- O : 3

Structural Characteristics

The compound features two naphthalene rings, which are known for their stability and ability to participate in π-π stacking interactions. The presence of the propan-2-yloxycarbonyl group enhances its solubility and may influence its biological activity.

Medicinal Chemistry

The structural motifs present in this compound suggest potential applications in drug discovery:

- Anticancer Activity : Compounds with naphthalene derivatives have been explored for their anticancer properties due to their ability to intercalate DNA and inhibit topoisomerases.

- Anti-inflammatory Agents : Similar structures have shown promise in reducing inflammation, making them candidates for further investigation in treating inflammatory diseases.

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Its reactive functional groups can be utilized to synthesize more complex organic compounds, including pharmaceuticals and agrochemicals.

- Ligand Development : The naphthalene moieties can be modified to create ligands for metal complexes, which are useful in catalysis and materials science.

Materials Science

Given its structural characteristics, this compound could find applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : The electronic properties of naphthalene derivatives make them suitable for use in OLEDs, where they can act as emissive layers.

- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the mechanical properties or thermal stability of the resulting materials.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been extensively studied:

Mechanism of Action

The mechanism by which Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active naphthalene derivatives, which can then interact with biological molecules or participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison: Esters vs. Ethers and Amides

(a) Propargyl Ether Derivatives of Naphthalene

The synthesis of (prop-2-yn-1-yloxy)naphthalene derivatives involves propargyl ether linkages (). Unlike the target compound’s ester groups, ethers are less polar and more hydrolytically stable. Reactivity differences influence applications: ethers are suited for polymer precursors, while esters may serve as drug delivery systems .

(b) Morpholine Derivatives of Naproxen

The morpholine derivative of naproxen () replaces the carboxylic acid group with an amide. Amides exhibit greater metabolic stability compared to esters, which are prone to enzymatic cleavage. The target compound’s ester groups could hydrolyze in vivo to release carboxylic acids, mimicking naproxen’s active form but with altered pharmacokinetics .

Structural and Crystallographic Comparisons

(a) 1-[3-(Naphthalen-1-yl)phenyl]naphthalene

This compound () features phenyl-linked naphthalene rings. Crystal structure analysis reveals near-planar geometry with mixed cis/trans configurations. In contrast, the target compound’s ester linkages likely introduce torsional strain, reducing planarity and affecting packing efficiency in solid states. Average C–C bond lengths (0.002 Å in ) suggest minimal distortion in purely aromatic systems, while ester groups may lengthen adjacent bonds due to electron-withdrawing effects .

Toxicological and Metabolic Profiles

(a) Naphthalene and Methylnaphthalenes

Naphthalene and its methyl derivatives () exhibit toxicity linked to glutathione depletion and lung lesions. 2-Methylnaphthalene is metabolized more slowly than naphthalene but shows similar toxicity endpoints. However, hydrolysis products (e.g., naphthalene dicarboxylic acids) require further toxicological evaluation .

Data Tables

Table 1: Functional Group and Reactivity Comparison

| Compound | Functional Groups | Reactivity | Metabolic Stability |

|---|---|---|---|

| Target Diester | Ester | Hydrolytically labile | Moderate |

| (Prop-2-yn-1-yloxy)naphthalene | Ether | Stable to hydrolysis | High |

| Naproxen Morpholine Derivative | Amide | Resistant to hydrolysis | High |

Table 2: Toxicity Comparison of Naphthalene Derivatives

| Compound | Key Toxicological Findings | Metabolic Pathway |

|---|---|---|

| Naphthalene | Glutathione depletion, lung lesions | Rapid oxidation |

| 2-Methylnaphthalene | Similar to naphthalene, slower metabolism | Delayed oxidation |

| Target Diester | Potential hydrolysis to acids (unknown) | Ester cleavage → oxidation |

Research Implications and Gaps

- Structural Analysis : The target compound’s crystal structure (if resolved via SHELX methods, as in ) would clarify steric effects of ester groups .

- Toxicity Studies : Comparative studies with methylnaphthalenes () are needed to assess hydrolyzed metabolites’ risks.

- Applications : Ester lability could be exploited for controlled-release formulations, contrasting with stable ethers or amides.

Q & A

Q. What synthetic routes are available for preparing Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via esterification or coupling reactions involving naphthalene derivatives. For example, similar naphthol derivatives are synthesized by reacting 1-naphthol or 2-naphthol with propargyl bromide in the presence of K₂CO₃ in DMF, followed by purification via solvent extraction . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents. TLC (n-hexane:ethyl acetate, 9:1) is recommended for monitoring reaction progress .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm the presence of isopropyl ester groups and naphthalene backbone.

- FT-IR to verify ester carbonyl stretches (~1740 cm⁻¹).

- Mass spectrometry (e.g., ESI-MS) for molecular ion confirmation. High-resolution methods like X-ray crystallography may resolve stereochemical ambiguities, as seen in analogous naphthalene derivatives .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

Cell viability assays (e.g., MTT or resazurin reduction) in human cell lines (e.g., HepG2 for hepatic toxicity) can assess acute cytotoxicity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Include positive controls (e.g., 1,4-naphthoquinone, LC₅₀ = 0.035 mg/L) to benchmark toxicity .

Advanced Research Questions

Q. How do conflicting toxicity data from different studies arise, and what statistical methods resolve such contradictions?

Discrepancies may stem from variations in exposure routes (oral vs. inhalation), species-specific metabolism, or assay sensitivity. Systematic reviews (e.g., Toxicological Profile for Naphthalene) recommend:

Q. What experimental designs mitigate confounding factors in assessing this compound’s metabolic pathways?

Use isotope-labeled analogs (e.g., ¹⁴C-labeled compound) in in vivo models (rodents) to track metabolites via LC-MS/MS. Compare results across species (e.g., human hepatocytes vs. rat liver microsomes) to identify interspecies differences. Include inhibitors of cytochrome P450 enzymes (e.g., CYP2E1) to pinpoint metabolic activation pathways .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) models improve toxicity predictions for this compound?

IVIVE integrates in vitro toxicity data with physiologically based pharmacokinetic (PBPK) modeling. Key steps:

Q. What computational tools predict structure-activity relationships (SAR) for naphthalene derivatives like this compound?

Molecular docking (AutoDock Vina) and QSAR models (e.g., TOPKAT, OECD Toolbox) can correlate structural features (e.g., ester group positioning) with biological activity. Validate predictions using in vitro assays for targets like aryl hydrocarbon receptor (AhR) activation, which is implicated in naphthalene toxicity .

Methodological Considerations

Q. What analytical techniques quantify this compound in environmental or biological matrices?

Q. How should researchers address batch-to-batch variability in compound synthesis?

Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs: purity, yield).

- Use design of experiments (DoE) to optimize reaction parameters.

- Characterize batches via NMR, HPLC, and elemental analysis .

Q. What in silico strategies prioritize toxicity endpoints for further testing?

Use ToxCast/Tox21 high-throughput screening data to identify potential hazards (e.g., endocrine disruption). Combine with adverse outcome pathways (AOPs) to link molecular initiating events (e.g., oxidative stress) to organ-level effects .

Data Interpretation and Reporting

Q. How are conflicting data on naphthalene derivatives’ carcinogenicity reconciled in risk assessments?

Apply weight-of-evidence (WOE) frameworks:

Q. What statistical methods adjust for covariates in epidemiological studies of naphthalene exposure?

Use multivariate regression to control for confounders (e.g., smoking status, age). For aggregated data, Bayesian hierarchical models account for population variability. Sensitivity analyses assess robustness to missing data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.